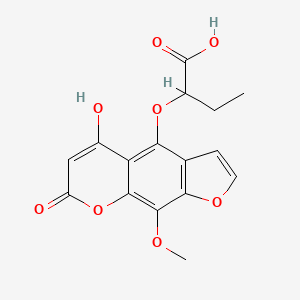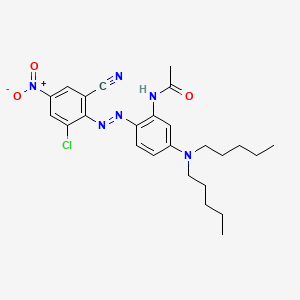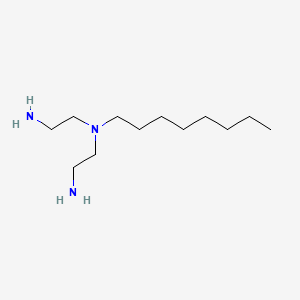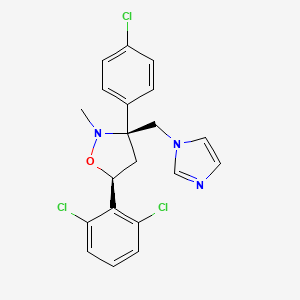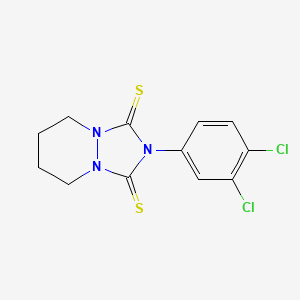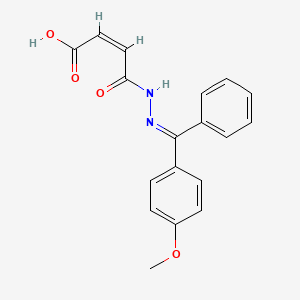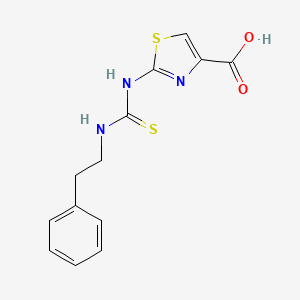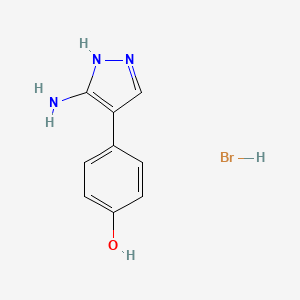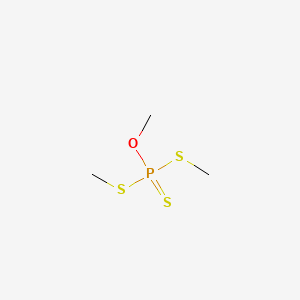
Methyl phosphorotrithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl phosphorotrithioate is an organophosphorus compound with the chemical formula C3H9OPS3 . It is known for its use in various industrial and agricultural applications, particularly as a pesticide. This compound is characterized by the presence of a phosphorus atom bonded to three sulfur atoms and one oxygen atom, with a methyl group attached to the phosphorus.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl phosphorotrithioate can be synthesized through the reaction of phosphorus trichloride with methanol and hydrogen sulfide. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. Another method involves the reaction of phosphorus pentasulfide with methanol, which also yields this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using phosphorus trichloride and methanol in the presence of a catalyst. The reaction is carried out in a controlled environment to maximize yield and purity. The product is then purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Methyl phosphorotrithioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert it to phosphorodithioates.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphorothioates.
Reduction: Phosphorodithioates.
Substitution: Various substituted phosphorotrithioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl phosphorotrithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: It is studied for its effects on enzymes and biological pathways, particularly those involving sulfur metabolism.
Medicine: Research is ongoing into its potential use as an anti-inflammatory agent and its effects on various biological targets.
Industry: It is used as a pesticide and insecticide due to its ability to inhibit certain enzymes in pests.
Mecanismo De Acción
The mechanism of action of methyl phosphorotrithioate involves the inhibition of enzymes that contain active sites with sulfur atoms. It binds to these sites, disrupting the normal function of the enzyme. This inhibition can lead to the accumulation of toxic substances within the organism, ultimately causing its death. The compound primarily targets enzymes involved in the nervous system of pests, making it an effective insecticide.
Comparación Con Compuestos Similares
Methyl parathion: Another organophosphorus pesticide with similar insecticidal properties.
Phosphorothioates: Compounds with a similar structure but with different oxidation states of sulfur.
Phosphorodithioates: Compounds where two sulfur atoms are bonded to the phosphorus atom.
Uniqueness: Methyl phosphorotrithioate is unique due to its specific arrangement of sulfur atoms around the phosphorus atom, which gives it distinct chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness as a pesticide make it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
3347-28-2 |
|---|---|
Fórmula molecular |
C3H9OPS3 |
Peso molecular |
188.3 g/mol |
Nombre IUPAC |
methoxy-bis(methylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C3H9OPS3/c1-4-5(6,7-2)8-3/h1-3H3 |
Clave InChI |
FQTCVCBHBVPNDH-UHFFFAOYSA-N |
SMILES canónico |
COP(=S)(SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


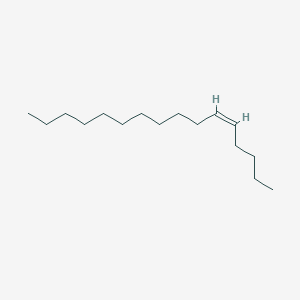
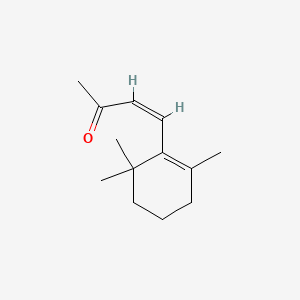

![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)

